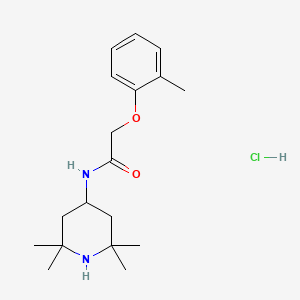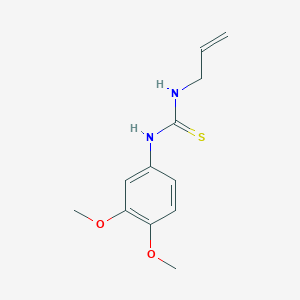
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that has been shown to be effective in inhibiting the activity of certain enzymes and proteins.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide involves the inhibition of certain enzymes and proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of protein disulfide isomerase (PDI), which is involved in the folding and processing of proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of certain proteins. By inhibiting the activity of these enzymes and proteins, 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide disrupts the normal cellular processes that are required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have minimal effects on normal cells, which is important for reducing the side effects of cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its specificity for certain enzymes and proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying these molecules. However, one of the limitations of using 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide. One potential direction is to further investigate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide. Understanding the precise molecular interactions between 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide and its target enzymes and proteins could provide insights into the development of more effective cancer treatments. Another potential direction is to investigate the use of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Combining 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide with other treatments could enhance its efficacy and reduce the potential for toxicity. Finally, future research could focus on the development of more potent and selective 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide analogs, which could have improved efficacy and reduced toxicity compared to the original compound.
Synthesis Methods
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide involves a series of chemical reactions. The starting materials for 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide synthesis are 5-bromo-2-methoxyaniline and 4-fluorobenzaldehyde. These two compounds are reacted together in the presence of acetic acid and acetic anhydride to form the intermediate product, 5-bromo-2-methoxyphenyl-4-fluorobenzylideneamine. This intermediate product is then reacted with acryloyl chloride in the presence of triethylamine to form the final product, 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been used in various scientific research applications. One of the most significant applications of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide is in cancer research. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been used in preclinical studies to evaluate its potential as a cancer treatment.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c1-21-15-8-3-12(17)10-11(15)2-9-16(20)19-14-6-4-13(18)5-7-14/h2-10H,1H3,(H,19,20)/b9-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUXQZUHXPQAIR-XNWCZRBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)


![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)
![1-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5218180.png)
![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)
![N-cyclopentyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5218196.png)
![1-(1-benzofuran-3-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5218206.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B5218212.png)